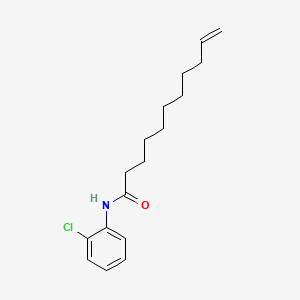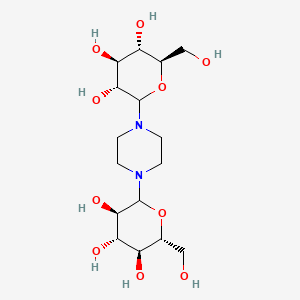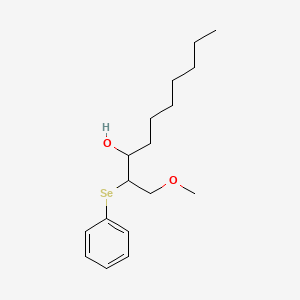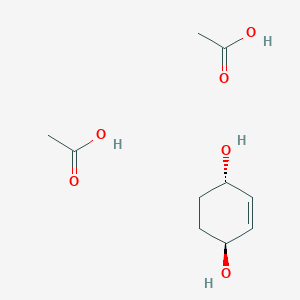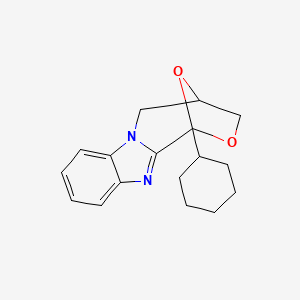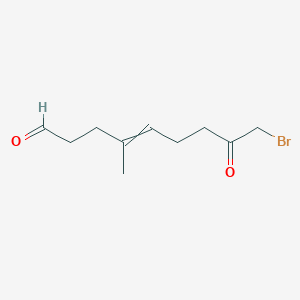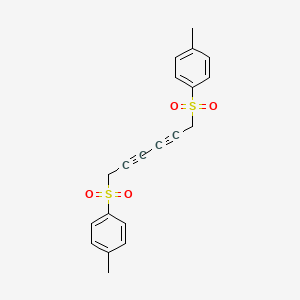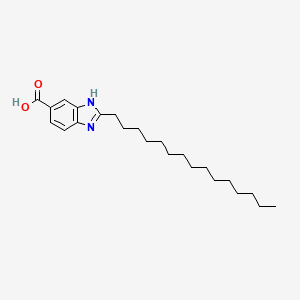
2-pentadecyl-3H-benzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecyl-3H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a pentadecyl side chain and a carboxylic acid functional group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives, including 2-pentadecyl-3H-benzimidazole-5-carboxylic acid, typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives. One common method is the HBTU-promoted one-pot synthesis, which provides high yields under mild, acid-free conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acids under refluxing temperatures in the presence of a mineral acid or acetic acid .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often employ scalable and efficient synthetic routes. These methods may include transition metal-catalyzed C–N coupling reactions and intramolecular oxidative C–N couplings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentadecyl-3H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions include benzimidazole N-oxides, alcohols, aldehydes, and various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Pentadecyl-3H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-pentadecyl-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-3H-benzimidazole-5-carboxylic acid
- 2-Methyl-3H-benzimidazole-5-carboxylic acid
- 2-Ethyl-3H-benzimidazole-5-carboxylic acid
Comparison: 2-Pentadecyl-3H-benzimidazole-5-carboxylic acid is unique due to its long alkyl side chain, which enhances its lipophilicity and membrane permeability. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its distinct biological activities .
Eigenschaften
CAS-Nummer |
77582-30-0 |
|---|---|
Molekularformel |
C23H36N2O2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-pentadecyl-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-24-20-17-16-19(23(26)27)18-21(20)25-22/h16-18H,2-15H2,1H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
SWSLUNUYJRKPMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
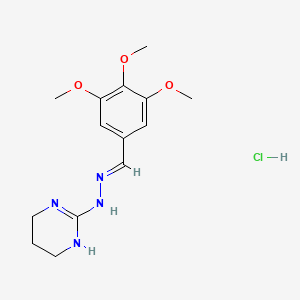
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
